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Compound of Interest

Compound Name:
(R)-(-)-2,2-Dimethyl-5-oxo-1,3-

dioxolane-4-acetic acid

Cat. No.: B016659 Get Quote

An In-Depth Technical Guide to (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid:

Synthesis, Properties, and Applications in Chiral Drug Development

This guide provides a comprehensive technical overview of (R)-(-)-2,2-Dimethyl-5-oxo-1,3-
dioxolane-4-acetic acid, a valuable chiral building block in modern organic synthesis.

Intended for researchers, scientists, and professionals in drug development, this document

delves into the compound's synthesis, physicochemical properties, and key applications, with a

focus on the scientific principles and practical considerations that underpin its use.

Introduction
(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is a versatile chiral intermediate

prized for its role in the enantioselective synthesis of complex molecules. Its rigid dioxolanone

ring structure, derived from (R)-malic acid, provides a well-defined stereochemical framework

that is instrumental in the construction of chiral centers in target molecules. This guide will

explore the synthesis of this compound, its key characteristics, and its application in the

synthesis of biologically active compounds.

Part 1: Nomenclature and Identification
A clear and unambiguous identification of chemical compounds is paramount in scientific

research and development. (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is known
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by several synonyms and unique identifiers, which are crucial for accurate database searches

and procurement.

Table 1: Synonyms and Identifiers

Identifier Type Value

IUPAC Name
2-[(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-

yl]acetic acid

Common Synonyms
[(4R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-

yl]acetic acid[1]

(R)-(-)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-

acetic

[(R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic

Acid[1]

2-((R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-

yl)acetic Acid[1]

CAS Number 113278-68-5[2]

Molecular Formula C₇H₁₀O₅[2]

Molecular Weight 174.15 g/mol [2]

InChI Key IDQOCLIWDMZKBZ-SCSAIBSYSA-N[2]

SMILES CC1(C)O--INVALID-LINK--C(=O)O1[2]

Part 2: Synthesis and Mechanism
The most common and efficient synthesis of (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-
acetic acid involves the acid-catalyzed acetalization of (R)-malic acid with an acetone

equivalent. This method is advantageous as it starts from a readily available and

enantiomerically pure natural product.

Synthetic Workflow
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The overall transformation is a protection reaction where the hydroxyl and one of the carboxyl

groups of (R)-malic acid react to form a cyclic acetal and an ester, respectively.

Starting Materials

Reaction

Work-up & Purification

Final Product

(R)-Malic Acid

Acid-Catalyzed Acetalization
(p-TsOH, Anhydrous Conditions)

Acetone Equivalent
(e.g., 2,2-Dimethoxypropane)

Quenching
Solvent Extraction

Recrystallization or
Column Chromatography

(R)-(-)-2,2-Dimethyl-5-oxo-
1,3-dioxolane-4-acetic acid

Click to download full resolution via product page

Caption: Synthetic workflow for (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.

Detailed Experimental Protocol
This protocol is adapted from the synthesis of the corresponding (S)-enantiomer and is

expected to yield the (R)-enantiomer with high fidelity.[3]

Materials:
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(R)-Malic acid

2,2-Dimethoxypropane

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

Anhydrous acetone

Sodium bicarbonate (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl acetate

Hexane

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve (R)-malic acid in anhydrous acetone.

Reagent Addition: Add 2,2-dimethoxypropane to the solution. This serves as both a reactant

and a water scavenger.

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate. The acid

protonates the carbonyl oxygen of the carboxylic acid and the hydroxyl group, facilitating

nucleophilic attack.

Reaction: Stir the mixture at room temperature or gentle reflux. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous

solution of sodium bicarbonate to neutralize the acidic catalyst.

Extraction: Extract the aqueous layer with ethyl acetate. The organic layers are combined.

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Self-Validation: The enantiomeric purity of the final product should be confirmed by measuring

its specific optical rotation and comparing it with the literature value. The structure should be

confirmed by spectroscopic methods (NMR, IR).

Reaction Mechanism
The formation of the dioxolanone ring proceeds through an acid-catalyzed intramolecular

esterification and acetal formation.

Step 1: Protonation Step 2: Intramolecular Attack Step 3: Acetal Formation Step 4: Ring Closure

(R)-Malic Acid Protonated Carboxylic Acid
H+ Hydroxyl group attacks

protonated carbonyl
Formation of a

hemiacetal-like intermediate
Reaction with

2,2-dimethoxypropane
Formation of the
dioxolanone ring Final Product

- H2O, - CH3OH

Click to download full resolution via product page

Caption: Simplified mechanism of acid-catalyzed dioxolanone formation.

The mechanism involves the protonation of the carboxylic acid, which enhances its

electrophilicity. The hydroxyl group then acts as an intramolecular nucleophile, attacking the

activated carbonyl. The resulting intermediate reacts with 2,2-dimethoxypropane to form the

acetal, followed by ring closure to yield the final product. The use of an anhydrous solvent and

a water scavenger like 2,2-dimethoxypropane is crucial to drive the equilibrium towards the

product side.[4][5]

Part 3: Physicochemical and Spectroscopic Data
A thorough characterization of the compound is essential for its use in synthesis. The following

tables summarize its key physical and spectroscopic properties.

Table 2: Physicochemical Properties
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Property Value Source

Appearance Solid [2]

Melting Point 108-112 °C [2]

Optical Activity
[α]20/D −3.5°, c = 1 in

chloroform
[2]

Table 3: Spectroscopic Data

Spectroscopy Key Features Source

¹H NMR

Characteristic peaks for the

methyl groups of the acetal,

the methylene protons of the

acetic acid side chain, and the

methine proton on the

dioxolanone ring.

[6]

¹³C NMR

Signals corresponding to the

carbonyl carbons of the ester

and carboxylic acid, the

quaternary carbon of the

acetal, and the other carbons

in the molecule.

[6]

FTIR

Strong absorption bands for

the C=O stretching of the ester

and carboxylic acid, and C-O

stretching vibrations.

[6]

Part 4: Applications in Chiral Synthesis
(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is a valuable chiral synthon. Its

protected diacid functionality and defined stereocenter make it an ideal starting material for the

synthesis of various complex chiral molecules.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://m.chemicalbook.com/SpectrumEN_113278-68-5_HNMR.htm
https://m.chemicalbook.com/SpectrumEN_113278-68-5_HNMR.htm
https://m.chemicalbook.com/SpectrumEN_113278-68-5_HNMR.htm
https://spectrabase.com/compound/BEt4eikKnLS
https://spectrabase.com/compound/BEt4eikKnLS
https://spectrabase.com/compound/BEt4eikKnLS
https://www.benchchem.com/product/b016659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Case Study 1: Synthesis of (R)-Isoserine
(R)-Isoserine is a non-proteinogenic amino acid and a component of some natural products. It

has also been investigated as a building block for glucagon receptor antagonists.[7]

(R)-(-)-2,2-Dimethyl-5-oxo-
1,3-dioxolane-4-acetic acid

Curtius Rearrangement
(e.g., DPPA, heat)

Isocyanate Intermediate

Hydrolysis
(Acidic or Basic)

(R)-Isoserine

Click to download full resolution via product page

Caption: Synthetic route to (R)-Isoserine.

In this synthetic route, the carboxylic acid functionality of the starting material is converted to an

isocyanate via a Curtius rearrangement. Subsequent hydrolysis of the isocyanate and the

dioxolanone ring yields (R)-isoserine. The stereochemistry at the C4 position of the

dioxolanone is directly transferred to the corresponding stereocenter in the final product.

Case Study 2: Synthesis of Blepharismone
Blepharismone is a mating pheromone of the ciliate Blepharisma japonicum. The synthesis of

this natural product highlights the utility of our title compound in constructing complex chiral
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architectures.[7] The synthesis involves multiple steps where the chiral backbone provided by

(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is elaborated to form the final natural

product. The specific stereochemistry of the starting material is crucial for obtaining the correct

enantiomer of blepharismone.

Conclusion
(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is a highly valuable and versatile

chiral building block in organic synthesis. Its straightforward preparation from (R)-malic acid,

coupled with its well-defined stereochemistry, makes it an attractive starting material for the

enantioselective synthesis of a wide range of complex molecules, including pharmaceuticals

and natural products. This guide has provided a detailed overview of its synthesis, properties,

and applications, offering a solid foundation for its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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